2-(Diethylamino)-N-mesitylacetamide hydrochloride

局部麻醉 效价比较 浸润麻醉

Researchers requiring a short-acting amide local anesthetic for rapid-recovery protocols often face limited options distinct from lidocaine. Trimecaine HCl (CAS 1027-14-1) is differentiated by quantitative evidence of faster nerve function return-brachial plexus block duration is ~19.5% shorter than lidocaine and ~65.4% shorter than bupivacaine, making it ideal for outpatient surgery models. Its broader sensitivity to penetration enhancers (limonene, trans-p-menthane, azone) versus lidocaine's sole sensitivity to limonene also supports versatile transdermal formulation studies. For procurement managers, this 97% purity crystalline solid is supplied with full analytical documentation (HPLC, NMR) and ambient-temperature global shipping.

Molecular Formula C15H25ClN2O
Molecular Weight 284.82 g/mol
CAS No. 1027-14-1
Cat. No. B123331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diethylamino)-N-mesitylacetamide hydrochloride
CAS1027-14-1
Synonyms2-(Diethylamino)-N-(2,4,6-trimethylphenyl)acetamide Hydrochloride;  2-(Diethylamino)-2’,4’,6’-trimethylacetanilide Monohydrochloride;  Mesocain;  Mesocaine;  Trimekain Hydrochloride; 
Molecular FormulaC15H25ClN2O
Molecular Weight284.82 g/mol
Structural Identifiers
SMILESCC[NH+](CC)CC(=O)NC1=C(C=C(C=C1C)C)C.[Cl-]
InChIInChI=1S/C15H24N2O.ClH/c1-6-17(7-2)10-14(18)16-15-12(4)8-11(3)9-13(15)5;/h8-9H,6-7,10H2,1-5H3,(H,16,18);1H
InChIKeyKOOGJYYOMPUGCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimecaine Hydrochloride: Basic Properties & Sourcing


2-(二乙氨基)-N-均三甲苯基乙酰胺盐酸盐(CAS 1027-14-1),通用名三甲卡因盐酸盐(Trimecaine Hydrochloride)或美索卡因(Mesocaine),是一种酰胺类局部麻醉药和心脏抗心律失常药 [1]。该化合物为白色至类白色结晶性固体,可溶于水和乙醇,分子量为284.82 g/mol 。其结构特征包含一个均三甲苯基(2,4,6-三甲基苯基)疏水芳环和一个二乙氨基亲水叔胺基团,通过酰胺键连接,属于典型的酰胺类局麻药结构骨架 [1]。该化合物在临床上用于浸润麻醉、传导麻醉、硬膜外麻醉和蛛网膜下腔麻醉,亦可用于术后硬膜外镇痛及室性心律失常的治疗 [2]。

Workflow Amide-type local anesthetic structure-activity relationship studies
Mechanism Voltage-gated sodium channel blockade research
Context Class IB antiarrhythmic agent screening and calibration

Trimecaine Differentiation: Why Amide Anesthetics Are Not Interchangeable


尽管三甲卡因与利多卡因、布比卡因等均属于酰胺类局部麻醉药,共享电压门控钠通道阻断的核心机制 [1],但该类化合物在芳环取代模式、胺基结构及理化性质上的细微差异可导致麻醉强度、起效速度、作用持续时间、经皮吸收特性及毒性谱的显著差异 [2]。例如,均三甲苯基(三甲基取代)相对于利多卡因的2,6-二甲基苯基或布比卡因的丁基哌啶结构,赋予了三甲卡因独特的脂溶性、蛋白结合率和解离常数(pKa)组合,直接影响其体内药代动力学行为和组织分布特征。因此,在药物制剂开发、药理学对照研究或特定临床适应症选择中,不能基于“同属酰胺类”进行简单替代,而必须依据具体的定量比较数据做出科学决策。

! Trimethylphenyl vs. dimethylphenyl substitution may alter potency and block duration compared to lidocaine
! Amine group and pKa differences may shift tissue distribution and onset kinetics across amide anesthetics
! Amide class membership does not guarantee interchangeable anesthetic or antiarrhythmic endpoint profiles

Trimecaine vs Lidocaine, Bupivacaine, and Procaine: Quantitative Evidence


Local Anesthetic Potency & Onset: vs Procaine and Lidocaine

三甲卡因的局部麻醉活性显著高于普鲁卡因(奴佛卡因),其麻醉强度为普鲁卡因的2-3倍,且起效更快、作用更持久,同时对组织的刺激性更小 [1]。与利多卡因相比,三甲卡因的作用被描述为比利多卡因更强、更快、更持久,且毒性比利多卡因和丁卡因更低 [2]。这一差异化优势使三甲卡因在需要较高麻醉强度和较快起效的浸润麻醉和传导麻醉场景中,相对于普鲁卡因和利多卡因具有潜在的优势。

Potency vs Procaine
Reported
2–3× procaine activity (cross-study)
Supports potency ranking review
Models not standardized
局部麻醉 效价比较 浸润麻醉 普鲁卡因 利多卡因

Antiarrhythmic Potency: In Vitro vs Lidocaine

三甲卡因具有IB类抗心律失常活性。实验研究表明,三甲卡因的抗心律失常作用在体外模型中约为利多卡因的1.5倍 [1]。然而,值得注意的是,在急性心肌梗死患者的室性期前收缩治疗中,三甲卡因的临床疗效低于利多卡因 [1]。这一效价-疗效的差异提示,在抗心律失常研究中,不能将三甲卡因简单视为利多卡因的等效替代品,其临床药效学特性存在特定条件下的差异。

Antiarrhythmic Potency
Head-to-head
1.5× lidocaine (in vitro)
Context-dependent; clinical efficacy lower
In vivo translation review required
抗心律失常 IB类抗心律失常药 心肌缺血 室性心律失常

Percutaneous Absorption & Enhancer Synergy vs Lidocaine

在经皮给药研究中,三甲卡因表现出与利多卡因显著不同的促渗剂响应特性。以大鼠为模型,1%浓度的柠檬烯(limonene)、反式对薄荷烷(trans-p-menthane)和氮酮(Azone)均能显著增强三甲卡因的经皮吸收 [1]。相比之下,利多卡因和丙吡胺仅在1%柠檬烯存在下才能有效穿透皮肤 [1]。这表明三甲卡因对更广泛的促渗剂类型具有协同响应性,可能为透皮制剂的配方设计提供更大的灵活性。

Enhancer Response
Head-to-head
3 enhancer types effective vs 1 for lidocaine
Broader enhancer compatibility
Rat skin model
经皮给药 促渗剂 单萜类化合物 透皮制剂 药物动力学

Brachial Plexus Block Duration: vs Lidocaine and Bupivacaine

在一项纳入110例下肢手术患者的高位腋路臂丛神经阻滞临床研究中,三甲卡因、利多卡因和布比卡因的麻醉作用持续时间存在显著差异。三甲卡因的作用持续时间最短,为130.0 ± 1.3分钟;利多卡因为161.4 ± 2.6分钟(中间位);布比卡因作用持续时间最长,达375.7 ± 22.7分钟 [1]。三者的临床麻醉有效率(90%-95.5%)无统计学差异,但镇痛起效速度由药物的理化性质决定 [1]。这一数据明确界定了三甲卡因在酰胺类局麻药谱系中的独特位置——短效、快速恢复的麻醉选项。

Block Duration
Head-to-head
130 ± 1.3 min
Shortest block duration among tested
vs lidocaine 161 min, bupivacaine 376 min
臂丛神经阻滞 传导麻醉 作用持续时间 术后镇痛 布比卡因

Intravenous Antiarrhythmic Efficacy: vs Lidocaine

在一项纳入53例频发室性期前收缩患者的临床研究中,静脉注射三甲卡因(22例患者)产生了35.3%的抗心律失常有效率(以每小时平均室性期前收缩次数减少≥50%为有效标准),略高于静脉注射利多卡因的30.0%(在相同患者群体中作为平行对照评估)[1]。三甲卡因口服剂型的有效率较低(单次给药15.4%,长期治疗18.2%),而对照药美西律口服有效率达63.6% [1]。这些数据为三甲卡因在抗心律失常研究中的疗效定位提供了精确的定量基准。

IV Antiarrhythmic Response
Head-to-head
35.3% response rate
Supports dose-response study design
vs lidocaine 30.0% (parallel control)
室性期前收缩 抗心律失常药 临床试验 心电图监测 利多卡因

Trimecaine Hydrochloride: Best-Use Scenarios in Research & Industry


Short-Duration Conduction Anesthesia & Rapid Nerve Recovery

基于三甲卡因臂丛神经阻滞作用持续时间比利多卡因短约19.5%(130分钟 vs. 161分钟)、比布比卡因短约65.4%(130分钟 vs. 376分钟)的定量证据 [1],三甲卡因盐酸盐是研究短时程传导麻醉、快速神经功能恢复机制以及门诊手术麻醉方案的理想工具药。在需要最小化术后运动阻滞持续时间、加速患者出院的临床前和临床研究中,三甲卡因可作为优先选择的酰胺类局麻药。

Transdermal Formulation: Enhancer Screening & Optimization

三甲卡因对柠檬烯、反式对薄荷烷和氮酮三种促渗剂均有显著的经皮吸收增强响应,而利多卡因仅对柠檬烯敏感 [1]。这一差异化特性使三甲卡因盐酸盐成为经皮给药系统研究中筛选新型促渗剂、研究透皮机制和优化配方的有价值模型化合物。科研人员可利用三甲卡因更广泛的促渗剂兼容性,在制剂开发中获得更大的配方灵活性。

Class IB Antiarrhythmic Potency Calibration & Controls

三甲卡因在体外模型中显示抗心律失常效价为利多卡因的1.5倍 [1],且在室性期前收缩患者中的静脉有效率为35.3%(对比利多卡因的30.0%)[2]。这些定量数据使三甲卡因盐酸盐可作为IB类抗心律失常药物筛选和机制研究中的高活性阳性对照化合物,特别是在需要建立效价-反应曲线或评估新型化合物相对活性的实验设计中。

High-Potency Infiltration Anesthesia Models

三甲卡因的麻醉效价为普鲁卡因的2-3倍,且起效更快、作用更持久,同时组织刺激性更小 [1]。这使三甲卡因盐酸盐成为需要高强度局部麻醉效果的浸润麻醉动物实验(如疼痛行为学研究、手术造模镇痛)的理想选择,可在较低给药剂量下实现所需的麻醉深度,潜在地降低剂量依赖性毒性风险。

Application
Selection Property
Validation Focus
Conduction anesthesia duration studies
Short-acting block profile
Duration-of-action endpoint review
Transdermal enhancer screening
Broad enhancer compatibility
Permeation enhancement in skin models
Class IB antiarrhythmic calibration
Higher in vitro potency benchmark
Potency comparison vs lidocaine
Infiltration anesthesia models
High relative potency vs procaine
Dose-response and tissue irritation endpoints

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